(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is a complex organic compound that features a benzimidazole moiety linked to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE typically involves the condensation of an appropriate benzimidazole derivative with a chromene derivative under specific conditions. One common method involves the use of aromatic aldehydes and o-phenylenediamine in the presence of solvents like N,N-dimethylformamide (DMF) and sulfur . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiparasitic and antioxidant agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets. For instance, its antiparasitic activity is attributed to its ability to induce oxidative stress in parasitic organisms, leading to their death . The compound’s antioxidant properties are due to its ability to scavenge free radicals through various pathways, including hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like albendazole and ivermectin, which are also used as antiparasitic agents.
Chromene derivatives: Compounds with similar chromene structures that exhibit antioxidant properties.
Uniqueness
(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-8-METHOXY-N-(3-METHYLPHENYL)-2H-CHROMEN-2-IMINE is unique due to its dual functionality as both an antiparasitic and antioxidant agent. This dual activity makes it a promising candidate for further research and development in medicinal chemistry and related fields.
Properties
Molecular Formula |
C24H19N3O2 |
---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-methoxy-N-(3-methylphenyl)chromen-2-imine |
InChI |
InChI=1S/C24H19N3O2/c1-15-7-5-9-17(13-15)25-24-18(23-26-19-10-3-4-11-20(19)27-23)14-16-8-6-12-21(28-2)22(16)29-24/h3-14H,1-2H3,(H,26,27) |
InChI Key |
AZNNBONKLSEZOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.